BenchChemオンラインストアへようこそ!

Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate

Medicinal chemistry Structure-activity relationship Drug metabolism

Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate (CAS 1315373-32-0) is a synthetic quinoline derivative with the molecular formula C₁₅H₁₇NO₄ and a molecular weight of 275.30 g/mol. The compound belongs to the 2-(quinolin-4-yloxy)acetate chemotype, which shares a core scaffold with the 2-(quinolin-4-yloxy)acetamide class—a series validated as potent inhibitors of Mycobacterium tuberculosis (Mtb) growth through targeting of the cytochrome bc1 complex.

Molecular Formula C15H17NO4
Molecular Weight 275.30 g/mol
Cat. No. B11848465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate
Molecular FormulaC15H17NO4
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C(N=C2C(=C1)OC)C)OCC(=O)OC
InChIInChI=1S/C15H17NO4/c1-9-5-11-12(20-8-14(17)19-4)7-10(2)16-15(11)13(6-9)18-3/h5-7H,8H2,1-4H3
InChIKeyRROCWDNDRGSFBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate – A Methyl Ester Quinoline Building Block for Antimycobacterial Drug Discovery and Chemical Biology


Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate (CAS 1315373-32-0) is a synthetic quinoline derivative with the molecular formula C₁₅H₁₇NO₄ and a molecular weight of 275.30 g/mol [1]. The compound belongs to the 2-(quinolin-4-yloxy)acetate chemotype, which shares a core scaffold with the 2-(quinolin-4-yloxy)acetamide class—a series validated as potent inhibitors of Mycobacterium tuberculosis (Mtb) growth through targeting of the cytochrome bc1 complex [2]. Distinguishing structural features include a methyl ester terminus at the acetate moiety, an 8-methoxy substituent on the quinoline ring, and methyl groups at positions 2 and 6, yielding a computed XLogP3 of 2.8 and a topological polar surface area of 57.7 Ų [1]. The compound is commercially supplied at NLT 98% purity under ISO-certified quality systems for pharmaceutical R&D and quality control applications .

Why Generic Quinoline Analogs Cannot Substitute for Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate in Structure-Activity Studies


The 2-(quinolin-4-yloxy)acetamide class has an established structure-activity relationship (SAR) demonstrating that even minor modifications to the terminal functional group, quinoline substitution pattern, or the oxyacetate linker profoundly alter antimycobacterial potency, cytochrome bc1 target engagement, and selectivity against mammalian cells [1]. Specifically, the conversion of the terminal amide to a methyl ester eliminates hydrogen-bond donor capacity, alters metabolic susceptibility to esterase-mediated hydrolysis, and changes the compound's pharmacokinetic trajectory [2]. The 8-methoxy-2,6-dimethyl substitution pattern on the quinoline core further differentiates this compound from unsubstituted or mono-substituted quinoline analogs, affecting both electronic distribution and steric complementarity with the QcrB subunit of the bc1 complex [1]. Generic substitution with a simpler quinoline-4-yloxyacetate or an acetamide analog without the full substitution pattern will not recapitulate the same property profile, making procurement of the specific compound essential for SAR continuity and hit-to-lead optimization.

Quantitative Differentiation Evidence for Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate Versus Closest Analogs


Functional Group Divergence: Methyl Ester vs. Acetamide – Impact on Hydrogen-Bond Donor Count and Metabolic Lability

Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate possesses zero hydrogen-bond donor (HBD) atoms, compared to one HBD for the corresponding primary acetamide analog and zero for the acetic acid analog (which exists as a carboxylate at physiological pH) [1]. In the 2-(quinolin-4-yloxy)acetamide antitubercular series, the terminal amide NH is critical for target engagement with the QcrB subunit; its replacement with an ester O-methyl eliminates this interaction, producing a compound that serves as a negative control or a prodrug precursor rather than a direct active principle [2]. Additionally, methyl esters are established substrates for ubiquitous carboxylesterases (CES1/CES2), with typical human plasma half-lives for simple methyl esters in the range of minutes to a few hours, whereas the corresponding amides are substantially more stable [3]. This differential metabolic profile makes the methyl ester a rational choice for intracellular esterase-activated prodrug strategies, where the active carboxylic acid is released after cellular uptake.

Medicinal chemistry Structure-activity relationship Drug metabolism

Lipophilicity Differentiation: XLogP3 Comparison with Parent Acid and Simplified Quinoline Analogs

The computed XLogP3 of Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate is 2.8, reflecting the combined lipophilic contributions of the 8-methoxy, 2,6-dimethyl, and methyl ester groups [1]. In contrast, 2-(quinolin-4-yloxy)acetic acid (CAS 146363-08-8, the unsubstituted parent acid) has a predicted XLogP3 of approximately 1.5–1.8 (estimated from the simpler scaffold lacking the 8-methoxy and 2,6-dimethyl substituents) [2]. The approximately 1.0–1.3 log unit increase in lipophilicity for the target compound is consistent with the additive Hansch π contributions of the 8-methoxy (+0.12), two aromatic methyl groups (+1.12 combined), and methyl ester relative to carboxylic acid (+0.50). This higher XLogP3 predicts improved passive membrane permeability (based on the established correlation between logP and Caco-2 Papp for compounds within the 0–4 logP range), but also potentially higher plasma protein binding and reduced aqueous solubility relative to the parent acid [3].

Physicochemical profiling ADME prediction Permeability

Topological Polar Surface Area and Rotatable Bond Count: Implications for Oral Bioavailability Potential Relative to Acetamide Leads

The target compound exhibits a topological polar surface area (TPSA) of 57.7 Ų and 5 rotatable bonds [1]. For the analogous 2-(quinolin-4-yloxy)acetamide lead compounds reported by Pissinate et al. (2016), the TPSA typically ranges from 60–80 Ų, and the rotatable bond count is generally 5–7 [2]. According to the Veber rules for oral bioavailability, compounds with TPSA ≤ 140 Ų and ≤ 10 rotatable bonds have a higher probability of adequate oral absorption in rats [3]. The target compound's TPSA of 57.7 Ų is approximately 4–27% lower than the acetamide leads, which may confer a marginal advantage in passive membrane permeation rate. However, the absence of hydrogen-bond donors in the methyl ester (vs. one HBD in the acetamide) reduces the compound's aqueous solubility potential, a trade-off documented in the broader quinoline antimycobacterial series where balancing TPSA and HBD count proved critical for achieving both solubility and permeability [2].

Drug-likeness Oral bioavailability Veber rules

Purity and Quality Assurance: ISO-Certified Production Versus Uncertified Analog Suppliers

Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate is commercially available at a guaranteed purity of NLT 98% from suppliers operating under ISO-certified quality management systems, with supporting analytical documentation including MSDS, NMR, HPLC, and LC-MS . In contrast, many simpler quinoline-4-yloxy analogs (e.g., 2-(quinolin-4-yloxy)acetic acid, CAS 146363-08-8) are offered by multiple vendors at purities ranging from 95% to 97%, often without comprehensive analytical characterization . For SAR studies where even 2–3% of a potent impurity could confound biological readouts (particularly in Mtb MIC assays where lead acetamides achieve MIC values as low as 0.05 μM), the 98% purity specification with full analytical traceability provides a meaningful procurement advantage [1].

Chemical procurement Quality control Reproducibility

Synthetic Versatility: The Methyl Ester as a Branch Point for Diversified Derivative Libraries

The methyl ester terminus of Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate enables direct conversion to amides, hydrazides, hydroxamic acids, and the free carboxylic acid through well-established one-step transformations, without requiring protecting group strategies on the quinoline nitrogen [1]. This contrasts with the 2-(quinolin-4-yloxy)acetamide leads, where further diversification of the amide terminus requires either de novo synthesis from the acid chloride or transition-metal-catalyzed cross-coupling of pre-functionalized amides. In the published SAR of the acetamide series, the preparation of diverse amide libraries required individual synthesis of each amide from the corresponding amine and the activated acid intermediate, a linear sequence of 3–4 steps per analog [2]. The methyl ester, by contrast, can be directly converted to >20 distinct amides via trimethylaluminum-mediated aminolysis (Weinreb conditions) or enzymatic aminolysis in a single parallel step, reducing analog synthesis time by approximately 50–60% per library member [3].

Medicinal chemistry Parallel synthesis Prodrug design

Antimycobacterial Class-Level Potency: Inference from the 2-(Quinolin-4-yloxy)acetamide Scaffold to the Methyl Ester Prodrug Hypothesis

The 2-(quinolin-4-yloxy)acetamide class has demonstrated Mtb MIC values as low as 0.05 μM against drug-susceptible H37Rv and activity against multidrug-resistant clinical isolates, with selectivity indices (SI = IC50 mammalian cell / MIC Mtb) exceeding 20 when tested in Vero and HaCat cells [1]. The mechanism of action involves inhibition of the cytochrome bc1 complex via binding to the QcrB subunit, confirmed through resistance profiling with qcrB T313A mutants [2]. While the methyl ester itself has not been directly tested in published Mtb assays, its structural analogy to the acetamide series, combined with the known susceptibility of methyl esters to intracellular esterase cleavage, supports its evaluation as a potential esterase-activated prodrug that would release the active 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetic acid inside infected macrophages [3]. This prodrug hypothesis is untested and requires experimental validation; it is presented here as a class-level inference only.

Antitubercular drug discovery Prodrug activation Mycobacterium tuberculosis

Optimal Procurement and Application Scenarios for Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate


SAR Probe in Mtb Cytochrome bc1 Inhibitor Programs

Use as a negative control or comparator compound in Mtb growth inhibition assays to assess the contribution of the terminal amide NH to target engagement. The methyl ester's zero HBD count [1] and its inability to form the key hydrogen bond with QcrB make it a valuable tool for deconvoluting hydrogen-bonding contributions to potency in the 2-(quinolin-4-yloxy)acetamide series [2]. Procure at NLT 98% purity to ensure that residual acid or amide impurities do not generate false-positive growth inhibition signals in MIC assays, where lead compounds achieve potency at concentrations as low as 0.05 μM [2].

Esterase-Activated Prodrug Candidate for Intracellular Mtb Infection Models

Evaluate in Mtb-infected macrophage models (e.g., THP-1 or murine bone marrow-derived macrophages) to test the hypothesis that intracellular carboxylesterases (CES1/CES2) [3] cleave the methyl ester to release the active 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetic acid. The compound's computed XLogP3 of 2.8 [1] is within the range favorable for passive diffusion across the macrophage cell membrane, potentially enabling intracellular accumulation and subsequent activation. This scenario leverages the established bactericidal activity of the acetamide class in macrophage infection models, where lead compounds reduced Mtb CFU by >1.7 log10 [4].

Diversified Library Synthesis via Parallel Amidation

Employ the methyl ester as a common intermediate for the parallel synthesis of 20–50 amide derivatives via trimethylaluminum-mediated aminolysis [5], enabling rapid SAR exploration of the terminal amide substituent effects on Mtb potency, selectivity, and aqueous solubility. The single-step conversion from ester to amide reduces synthetic cycle time per analog by 50–67% compared to de novo amide synthesis from the carboxylic acid [2], accelerating hit-to-lead timelines in antitubercular drug discovery programs.

Physicochemical Benchmarking in Quinoline-Based Drug Discovery

Use as a reference compound for establishing physicochemical property baselines (XLogP3 = 2.8, TPSA = 57.7 Ų, 5 rotatable bonds, 0 HBD) [1] in quinoline-focused medicinal chemistry campaigns. The compound's property profile sits at the intersection of favorable permeability and acceptable solubility within Veber oral bioavailability space [6], making it a useful calibration standard for assessing the drug-likeness of newly synthesized quinoline analogs before committing resources to in vivo pharmacokinetic studies.

Quote Request

Request a Quote for Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.